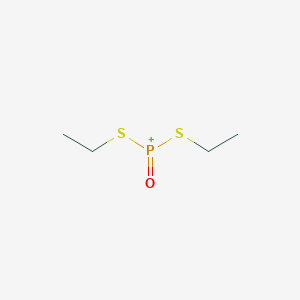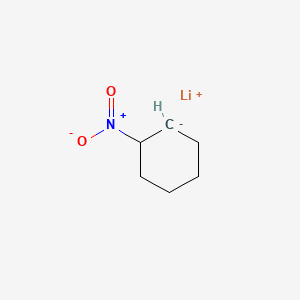![molecular formula C27H47IO2 B14268405 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene CAS No. 156419-81-7](/img/structure/B14268405.png)
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is an organic compound characterized by the presence of a long iodoalkyl chain attached to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 20-iodoicosanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the phenol and the iodoalkyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The long iodoalkyl chain allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity. Additionally, the methoxybenzene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-4-methoxybenzene: Lacks the long iodoalkyl chain, making it less amphiphilic.
1-Hexadecyloxy-4-methoxybenzene: Similar structure but with a shorter alkyl chain.
1-(3-Bromopropoxy)-4-methoxybenzene: Contains a bromine atom instead of iodine.
Uniqueness
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is unique due to its long iodoalkyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its potential for applications in drug delivery and membrane studies, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
156419-81-7 |
|---|---|
Formule moléculaire |
C27H47IO2 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
1-(20-iodoicosoxy)-4-methoxybenzene |
InChI |
InChI=1S/C27H47IO2/c1-29-26-20-22-27(23-21-26)30-25-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-24-28/h20-23H,2-19,24-25H2,1H3 |
Clé InChI |
XBXMURHCPZHELT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

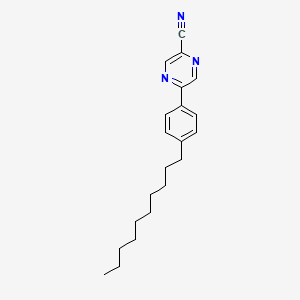
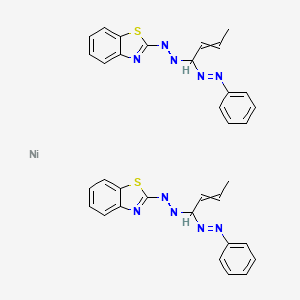
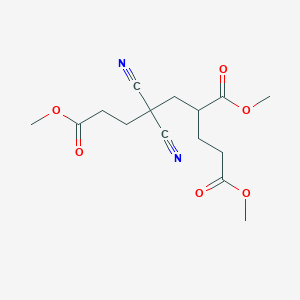

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
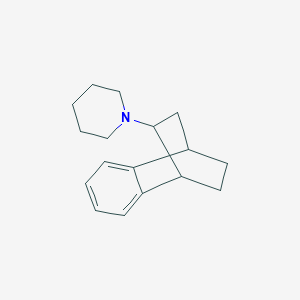

![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
